molecular formula C14H26N6O2 B13210016 tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

Cat. No.: B13210016
M. Wt: 310.40 g/mol
InChI Key: IJLWGNQSMRWLSC-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a triazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through cyclization reactions, followed by the introduction of the piperazine ring and the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole and piperazine moieties are of particular interest due to their potential binding properties with proteins and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is unique due to its combination of a triazole ring and a piperazine ring, which provides distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H26N6O2

Molecular Weight

310.40 g/mol

IUPAC Name

tert-butyl 4-[5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H26N6O2/c1-14(2,3)22-13(21)20-8-6-19(7-9-20)12-15-11(16-17-12)10-18(4)5/h6-10H2,1-5H3,(H,15,16,17)

InChI Key

IJLWGNQSMRWLSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN(C)C

Origin of Product

United States

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